Vitexin-2''-xyloside: A Technical Guide to Natural Sources and Extraction Methodologies
Vitexin-2''-xyloside: A Technical Guide to Natural Sources and Extraction Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitexin-2''-xyloside, a C-glycosyl flavonoid derived from apigenin, has garnered significant interest within the scientific community due to its potential pharmacological activities. As a derivative of vitexin, it is being investigated for its antioxidant, anti-inflammatory, and other therapeutic properties. This technical guide provides an in-depth overview of the primary natural sources of Vitexin-2''-xyloside and details the methodologies for its extraction and purification, offering a valuable resource for researchers and professionals in drug development and natural product chemistry.
Natural Sources of Vitexin-2''-xyloside
Vitexin-2''-xyloside has been identified in a variety of plant species. The primary and most significant sources are detailed below.
Key Botanical Sources
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Passionflower (Passiflora quadrangularis) : The leaves of Passiflora quadrangularis are a particularly rich source of Vitexin-2''-xyloside, where it is considered a major flavonoid component and a key chemical marker for the species.[1]
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Swiss Chard (Beta vulgaris var. cicla) : Both the leaves and seeds of Swiss chard have been found to contain Vitexin-2''-xyloside among other flavonoid glycosides.[2][3]
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Hawthorn (Crataegus monogyna) : The leaves and flowers of Hawthorn are known to contain a variety of flavonoids. While vitexin and its rhamnoside derivative are more commonly quantified, Vitexin-2''-xyloside is also present.[4][5]
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Clusia columnaris : This plant has also been identified as a source from which Vitexin-2''-xyloside has been successfully isolated.[6][7]
Quantitative Analysis of Vitexin-2''-xyloside in Natural Sources
The concentration of Vitexin-2''-xyloside can vary significantly depending on the plant source, the part of the plant used, and the extraction method employed. The following table summarizes the available quantitative data.
| Plant Species | Plant Part | Extraction Method | Vitexin-2''-xyloside Content | Reference |
| Passiflora quadrangularis | Leaves | Aqueous Infusion | 29.16 ± 0.11 mg/g of extract | [1] |
| Beta vulgaris var. cicla | Fresh Leaves | Not Specified | 2.4 - 3.0 mg/g (total flavonoids) | [8] |
| Crataegus monogyna | Leaves & Flowers | Microwave-Assisted | Vitexin: ~1.2 mg/g (50% ethanol) | [5] |
Note: Data for Crataegus monogyna is for the related compound vitexin, as specific quantification for Vitexin-2''-xyloside was not available in the cited literature.
Extraction and Purification Protocols
The successful isolation of Vitexin-2''-xyloside relies on efficient extraction and purification techniques. The methodologies vary depending on the plant matrix.
Extraction from Passiflora quadrangularis Leaves
A common method for extracting flavonoids from Passiflora quadrangularis leaves is through aqueous infusion or hydroalcoholic extraction.
Experimental Protocol: Hydroalcoholic Extraction
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Preparation of Plant Material : Air-dry the leaves of Passiflora quadrangularis and grind them into a coarse powder.
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Extraction :
-
Place the powdered leaves in a Soxhlet apparatus.
-
Utilize a solvent mixture of water and ethanol (1:1 v/v) for extraction.
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Continuously extract the material for a sufficient duration to ensure exhaustive extraction.
-
-
Solvent Removal : Concentrate the resulting extract under reduced pressure using a rotary evaporator to remove the ethanol and water.
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Lyophilization : Freeze-dry the concentrated extract to obtain a stable powder.
Extraction and Purification from Beta vulgaris var. cicla Seeds
The purification of Vitexin-2''-xyloside from Swiss chard seeds involves a multi-step chromatographic process.
Experimental Protocol: Chromatographic Purification
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Initial Extraction :
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Extract the ground seeds of Beta vulgaris var. cicla with ethyl acetate.
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Concentrate the extract to dryness.
-
-
Sephadex LH-20 Column Chromatography :
-
Dissolve the crude extract in a suitable solvent and apply it to a Sephadex LH-20 column.
-
Elute the column with an appropriate solvent system to fractionate the extract.
-
-
Reversed-Phase (RP-18) Column Chromatography :
-
Further purify the fractions containing Vitexin-2''-xyloside using a reversed-phase (RP-18) column.
-
Employ a gradient elution with a water/methanol or water/acetonitrile solvent system to isolate the pure compound.
-
Advanced Extraction Techniques for Flavonoids from Crataegus monogyna
Modern extraction techniques such as Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) have been optimized for the efficient extraction of flavonoids from Hawthorn.
Experimental Protocol: Microwave-Assisted Extraction (MAE)
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Sample Preparation : Use powdered material from the top branches, flowers, and leaves of Crataegus monogyna.
-
Optimal Extraction Conditions :
-
Solvent : 60% Ethanol
-
Solvent-to-Plant Ratio : 20.4 mL/g
-
Temperature : 65 °C
-
Extraction Time : 10 minutes
-
-
Procedure :
-
Combine the plant material and solvent in a microwave extraction vessel.
-
Apply the specified conditions using a laboratory microwave extraction system.
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After extraction, filter the mixture to separate the extract from the solid plant material.
-
Concentrate the extract as required.
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Analytical Characterization
High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the primary analytical technique for the identification and quantification of Vitexin-2''-xyloside. Nuclear Magnetic Resonance (NMR) spectroscopy is used for structural elucidation.
HPLC-UV Method for Quantification
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Column : A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is typically used.
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Mobile Phase : A gradient elution with a mixture of acetonitrile and 0.05% phosphoric acid in water is effective. An isocratic mobile phase of tetrahydrofuran/acetonitrile/0.05% phosphoric acid solution (20:3:77, v/v/v) has also been reported for related flavonoids.[9]
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Flow Rate : 1.0 mL/min.
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Detection : UV detection at approximately 335-360 nm.[9]
Spectroscopic Data for Structural Elucidation
The following NMR data has been reported for Vitexin-2''-xyloside in DMSO-d6:
¹³C NMR (C₅D₅N) : δ 183.1 (C-4), 164.9, 164.6 (C-3, C-7), 162.6, 162.3 (C-4', C-6), 157.9 (C-9), 129.4 (C-2',6'), 122.4 (C-1'), 116.8 (C-3',5'), 106.9 (X-1), 105.22, 105.17 (C-10, C-8), 103.3 (C-3), 99.2 (C-6), 83.3 (G-2), 82.1 (G-5), 80.5 (G-3), 77.5, 75.0 (X-3, X-2), 73.2 (G-1), 71.7 (G-4), 70.6 (X-4), 66.7 (X-5), 62.5 (G-6).[6][7]
¹H NMR (C₅D₅N) : δ 14.08 (s, OH-5), 8.35 (d, J 8.8 Hz; H-2',6'), 7.28 (d, J 8.8 Hz; H-3',5'), 6.94 (s, H-3), 6.79 (s, H-6), 5.97 (d, J 10 Hz; G-1), 4.55 (d, J 7.72 Hz; X-1).[6][7]
Experimental Workflows and Logical Relationships
The following diagrams illustrate the workflows for the extraction and purification of Vitexin-2''-xyloside.
Caption: Extraction and purification workflows for Vitexin-2''-xyloside.
Caption: Advanced extraction methods for flavonoids from Crataegus monogyna.
Conclusion
This technical guide consolidates the current knowledge on the natural sources and extraction methodologies for Vitexin-2''-xyloside. Passiflora quadrangularis and Beta vulgaris var. cicla stand out as primary sources. While traditional solvent extraction methods are effective, advanced techniques like MAE and UAE offer improved efficiency for flavonoid extraction from plant matrices like Crataegus monogyna. The detailed protocols and analytical data provided herein serve as a valuable starting point for researchers aiming to isolate and study this promising bioactive compound for potential therapeutic applications. Further research is warranted to explore other potential botanical sources and to optimize extraction and purification protocols for higher yields and purity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Influence of the extraction mode on the yield of hyperoside, vitexin and vitexin-2''-O-rhamnoside from Crataegus monogyna Jacq. (hawthorn) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous determination of vitexin-4''-O-glucoside, vitexin-2''-O-rhamnoside, rutin and vitexin from hawthorn leaves flavonoids in rat plasma by UPLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
